molecular formula C11H12N2O B597778 3-(Morpholin-2-yl)benzonitrile CAS No. 1211583-80-0

3-(Morpholin-2-yl)benzonitrile

Cat. No.: B597778
CAS No.: 1211583-80-0
M. Wt: 188.23
InChI Key: TZCOXLOPBPHUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-2-yl)benzonitrile is a synthetic organic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structural framework incorporates a benzonitrile group attached to a morpholine ring, a motif frequently employed to fine-tune the pharmacokinetic and physicochemical properties of potential therapeutic agents . The benzonitrile moiety provides a reactive site for further synthetic functionalization, enabling researchers to explore diverse derivatization pathways and create libraries of novel molecules for biological screening . The incorporation of the morpholine ring is a common strategy in drug design, as this heterocycle is known to enhance solubility and contribute to favorable metabolic profiles . While specific mechanistic studies on this exact compound are not extensively published in the searched literature, structural analogues featuring benzonitrile cores and morpholine components have demonstrated significant pharmacological activities. For instance, such compounds have been investigated as potent and selective histamine H3 receptor antagonists, which represent a promising approach for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia . The primary research value of 3-(Morpholin-2-yl)benzonitrile lies in its application as a key intermediate for the synthesis of more complex, bioactive molecules, making it a crucial tool for chemists working in hit-to-lead optimization and the development of novel active pharmaceutical ingredients (APIs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-3,6,11,13H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCOXLOPBPHUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chiral Scaffold: Discovery and Technical Guide to 3-(Morpholin-2-yl)benzonitrile

[1][2]

Part 1: Executive Summary & Historical Context[1]

3-(Morpholin-2-yl)benzonitrile is a "privileged scaffold" in modern medicinal chemistry, specifically within the development of ATP-competitive kinase inhibitors (e.g., targeting PI3K, AKT, mTOR, and ATR pathways).[1][2] Unlike the common N-linked morpholines (where the nitrogen attaches to the aromatic ring), this molecule features a C-linked morpholine at the 2-position.[1]

The "Discovery" Narrative: A Process Chemistry Evolution

The "discovery" of this molecule is not defined by a single "eureka" moment but by the evolution of synthetic methodology required to access the challenging C-aryl morpholine architecture.[1]

  • Era 1: The Racemic Challenge (Early 2000s): Early drug discovery programs utilized racemic synthesis followed by chiral resolution (HPLC or crystallization with tartaric acid).[1][2] This was inefficient, with 50% of the material being discarded.[2]

  • Era 2: The Asymmetric Breakthrough (2010s–Present): The true "discovery" was the development of scalable asymmetric hydrogenation and biocatalytic routes that allowed process chemists to synthesize the (R)- or (S)-enantiomer with >99% enantiomeric excess (ee), enabling its use in clinical candidates like EZH2 inhibitors and ATR kinase inhibitors .[1][2]

Significance: The C-linked morpholine offers a distinct vector for hydrogen bonding (via the secondary amine) and improved metabolic stability compared to its N-linked counterparts.[1]

Part 2: Structural Biology & Pharmacophore Logic

The utility of 3-(Morpholin-2-yl)benzonitrile lies in its ability to rigidify the drug scaffold while positioning the morpholine oxygen and nitrogen for critical interactions.[1]

Key Structural Features[1][2]
  • The Nitrile Handle (CN): A versatile functional group for cross-coupling (e.g., to form amidines or heterocycles) or as a metabolic "blocker" to prevent oxidation.[1][2]

  • The Chiral Center (C2): The (R)- or (S)-configuration directs the morpholine ring into a specific pocket (often the solvent-exposed region of a kinase), improving selectivity.[1][2]

  • The Secondary Amine: Acts as a hydrogen bond donor/acceptor or a handle for further functionalization (e.g., urea/amide formation).[2]

Visualization: Pharmacophore Interactions

(Diagram illustrating the docking logic of the scaffold)

PharmacophoreScaffold3-(Morpholin-2-yl)benzonitrileKinaseKinase Binding PocketScaffold->Kinase H-Bond (NH)SolubilitySolvent Front(Solubility)Scaffold->Solubility Morpholine OxygenMetabolismMetabolic Stability(CYP450)Scaffold->Metabolism Nitrile (Electronic)

Figure 1: Pharmacophore mapping of the C-aryl morpholine scaffold in kinase inhibition.[1][2]

Part 3: Synthetic Protocols (The Core)[1]

This section details the evolution from laboratory-scale racemic synthesis to the modern asymmetric route.[1]

Method A: The Classical Racemic Route (Lab Scale)

Best for: Initial SAR exploration where chirality is not yet fixed.[1][2]

Mechanism: Epoxide ring-opening of a styrene oxide derivative followed by cyclization.[1]

Protocol:

  • Starting Material: 3-Cyanostyrene oxide.[1]

  • Reagents: 2-Aminoethanol, Base (NaOH or K2CO3).[1][2]

  • Conditions: Reflux in Ethanol/Water (1:1).[1]

  • Yield: ~60-70% (Racemic).

ParameterSpecification
Precursor 3-Cyanobenzaldehyde

Epoxidation
Key Reagent 2-Aminoethanol
Temp/Time 80°C / 12 Hours
Workup Extraction (DCM), Wash (Brine), Dry (

)
Method B: The Modern Asymmetric Route (Process Scale)

Best for: Clinical supply and high-purity synthesis.[1][2]

Mechanism: Asymmetric Hydrogenation of a Morpholin-3-one intermediate.[1] This route avoids the waste of chiral resolution.

Step-by-Step Protocol:

  • Formation of the Hemiaminal/Enamine:

    • React 3-cyanophenylglyoxal with 2-aminoethanol (or a chiral version) to form the cyclic hemiaminal or morpholinone intermediate.[1][2]

    • Catalyst: Acid catalyst (p-TsOH).[1][2]

  • Asymmetric Reduction (The Critical Step):

    • Reagents:

      
       (50 bar), Chiral Catalyst (e.g., Rh(COD)Cl]2  with a chiral phosphine ligand like (R)-BINAP  or Josiphos ).
      
    • Solvent: Methanol or TFE (Trifluoroethanol).[1][2]

    • Temperature: 50°C.

    • Outcome: Reduces the double bond/hemiaminal to the chiral morpholine core.[1]

  • Reduction of the Lactam (If Morpholinone path used):

    • Reagent:

      
       or 
      
      
      (careful control required to preserve nitrile).[1][2]
    • Note: If the nitrile is sensitive to reduction, a chemoselective reducing agent like Red-Al at low temp is preferred.[1]

Self-Validating Quality Control:

  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).[1][2]

  • Target: >98% ee. If <95%, recrystallize as the Tartrate salt.[2]

Visualization: Synthetic Workflow

(Diagram showing the logic flow from raw materials to chiral product)

SynthesisStart3-CyanobenzaldehydeStep1Step 1: Condensation(Acid Cat.)Start->Step1ReagentN-Protected Amino EthanolReagent->Step1Inter1Intermediate: C-Aryl Hemiaminal / EnamineStep2Step 2: Asymmetric Hydrogenation(Rh-BINAP, H2)Inter1->Step2 Chiral InductionStep1->Inter1Step3Step 3: Deprotection/ReductionStep2->Step3Product(R)-3-(Morpholin-2-yl)benzonitrile(>98% ee)Step3->Product

Figure 2: Asymmetric synthesis pathway for the generation of the chiral scaffold.[1][3][4]

Part 4: Technical Specifications & Data

Physicochemical Properties
PropertyValueRelevance
Molecular Formula

Core composition
Molecular Weight 188.23 g/mol Fragment-based drug design (FBDD) friendly
LogP (Calc) ~0.8 - 1.2Highly permeable (CNS active potential)
pKa (Conj.[1][2][5] Acid) ~8.5 (Morpholine N)Basic enough for salt formation (HCl, Tosylate)
TPSA ~35

Good oral bioavailability
Troubleshooting Common Issues
  • Nitrile Hydrolysis: Avoid strong aqueous acids/bases at high temperatures, which convert the -CN to -COOH or -CONH2.[1]

  • Racemization: The C2 center is generally stable, but avoid harsh basic conditions that could induce elimination-addition mechanisms.[1]

  • Purification: The free base is an oil; convert to the Hydrochloride (HCl) or Oxalate salt for stable solid storage.[1]

Part 5: References

  • He, Y. P., et al. (2021).[2][3] "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society.[3] Link[1][2]

  • Nurnabi, M., & Ismail, M. (2012). "Synthesis of Biologically Important Chiral Morpholine Derivatives." Bangladesh Journal of Scientific and Industrial Research. Link

  • AstraZeneca AB. (2008).[1] "New Process for the Synthesis of Morpholinylbenzenes." US Patent Application US20080045708A1. Link

  • Luo, Y., et al. (2019).[1][2] "Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors." Molecular Diversity. Link

Methodological & Application

The Strategic Application of 3-(Morpholin-2-yl)benzonitrile in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of 3-(Morpholin-2-yl)benzonitrile as a valuable building block in medicinal chemistry. While not extensively documented as a standalone therapeutic agent, its constituent pharmacophores—the C-substituted morpholine and the benzonitrile moiety—are of significant interest in the design of novel therapeutics, particularly for neurological and oncological indications. This guide will detail its synthesis, rationale for use, and protocols for its incorporation into drug discovery pipelines.

Introduction: The Value Proposition of the Morpholin-Benzonitrile Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Its presence can enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, a critical attribute for central nervous system (CNS) drug discovery. C-substituted morpholines, in particular, offer a three-dimensional scaffold that can be systematically varied to probe biological targets.[2]

The benzonitrile group is another key functional group in pharmaceuticals.[3] Its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring and participate in crucial π-π stacking interactions with protein targets.[3] The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups.

The combination of these two motifs in 3-(Morpholin-2-yl)benzonitrile presents a unique starting point for the synthesis of compound libraries with favorable drug-like properties. This guide will provide the practical knowledge to leverage this scaffold in drug discovery programs.

Physicochemical Properties and Predicted Biological Relevance

While experimental data for 3-(Morpholin-2-yl)benzonitrile is scarce, its chemical properties can be predicted, providing a rationale for its use in specific therapeutic areas.[4]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₂N₂OProvides a foundation for a relatively small and lead-like molecule.
Molecular Weight 188.23 g/mol Falls within the range for fragment-based and lead-like drug discovery.
XlogP 1.0Suggests a favorable balance of hydrophilicity and lipophilicity for oral absorption and cell permeability.
Hydrogen Bond Donors 1 (amine N-H)Allows for hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 3 (oxygen, nitrile N, amine N)Provides multiple points for interaction with target proteins.

Table 1: Predicted Physicochemical Properties of 3-(Morpholin-2-yl)benzonitrile.[4]

The presence of the morpholine ring suggests potential applications in CNS disorders, where blood-brain barrier penetration is crucial. The benzonitrile moiety is a common feature in kinase inhibitors, suggesting that derivatives of 3-(Morpholin-2-yl)benzonitrile could be explored for applications in oncology and inflammatory diseases.[5]

Synthesis of 3-(Morpholin-2-yl)benzonitrile: A Proposed Protocol

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis epichlorohydrin Epichlorohydrin intermediate_A N-Benzyl-2- hydroxymethylmorpholine epichlorohydrin->intermediate_A 1. H₂O, 2-propanol 2. Et₄NOH n_benzyl_ethanolamine N-Benzylethanolamine n_benzyl_ethanolamine->intermediate_A nboc_precursor (S)-N-Boc-2- hydroxymethylmorpholine intermediate_A->nboc_precursor 1. H₂, Pd/C 2. Boc₂O nboc_morpholine N-Boc-2-tosyloxymethyl morpholine nboc_precursor->nboc_morpholine TsCl, Pyridine coupling_product N-Boc-3-(Morpholin-2-yl) benzonitrile nboc_morpholine->coupling_product Pd₂(dba)₃, SPhos NaOtBu, Toluene bromo_benzonitrile 3-Bromobenzonitrile bromo_benzonitrile->coupling_product final_product 3-(Morpholin-2-yl)benzonitrile coupling_product->final_product TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for 3-(Morpholin-2-yl)benzonitrile.

Protocol for the Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

This precursor is a key chiral building block. A concise, chromatography-free synthesis has been reported.[8][9]

Step 1: Synthesis of (S)-4-benzyl-2-(hydroxymethyl)morpholine

  • To a solution of N-benzylethanolamine (1.0 eq) in a mixture of water and 2-propanol, add (R)-epichlorohydrin (1.05 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Add a 35 wt% aqueous solution of tetraethylammonium hydroxide (Et₄NOH, 1.3 eq) and continue stirring for 4 hours.

  • Quench the reaction with 1 M HCl to a pH of 9.

  • Extract the aqueous phase with dichloromethane (DCM), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

Step 2: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

  • Dissolve the crude (S)-4-benzyl-2-(hydroxymethyl)morpholine in methanol.

  • Add 10% Palladium on carbon (Pd/C) and subject the mixture to hydrogenation (50 psi H₂) until debenzylation is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to yield (S)-N-Boc-2-hydroxymethylmorpholine, which can often be used in the next step without further purification.

Proposed Protocol for the Synthesis of 3-(Morpholin-2-yl)benzonitrile

Step 1: Tosylation of the Hydroxymethyl Group

  • Dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) in anhydrous pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-2-(tosyloxymethyl)morpholine.

Step 2: Palladium-Catalyzed Cross-Coupling

  • To an oven-dried flask, add 3-bromobenzonitrile (1.0 eq), N-Boc-2-(tosyloxymethyl)morpholine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), SPhos (0.1 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Purge the flask with argon and add anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-3-(Morpholin-2-yl)benzonitrile.

Step 3: Deprotection of the Boc Group

  • Dissolve N-Boc-3-(Morpholin-2-yl)benzonitrile in a solution of 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane.[3][10]

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 3-(Morpholin-2-yl)benzonitrile.

  • Filter and dry the solid to obtain the final product.

Application in Lead Generation and Optimization

3-(Morpholin-2-yl)benzonitrile is an ideal scaffold for generating a library of diverse compounds for screening and structure-activity relationship (SAR) studies. The secondary amine of the morpholine ring is a key handle for derivatization.

Derivatization_Workflow cluster_alkylation N-Alkylation cluster_acylation N-Acylation start 3-(Morpholin-2-yl)benzonitrile alkylation Reductive Amination or SN2 Reaction start->alkylation acylation Amide Bond Formation start->acylation product_A N-Alkyl Derivatives alkylation->product_A [Na(OAc)₃BH] or Base alkyl_halide R¹-X (Alkyl Halide) alkyl_halide->alkylation aldehyde_ketone R²R³C=O (Aldehyde/Ketone) aldehyde_ketone->alkylation product_B N-Acyl Derivatives acylation->product_B Base or Coupling Agent acyl_chloride R⁴COCl (Acyl Chloride) acyl_chloride->acylation carboxylic_acid R⁵COOH (Carboxylic Acid) carboxylic_acid->acylation

Caption: Derivatization strategies for 3-(Morpholin-2-yl)benzonitrile.

Protocol for N-Alkylation via Reductive Amination

This protocol allows for the introduction of a wide variety of substituents on the morpholine nitrogen.

  • Dissolve 3-(Morpholin-2-yl)benzonitrile hydrochloride (1.0 eq) and an aldehyde or ketone (1.2 eq) in 1,2-dichloroethane or methanol.

  • Add a mild base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.

Protocol for N-Acylation

This protocol is used to introduce amide functionalities, which are common in drug molecules.

  • Dissolve 3-(Morpholin-2-yl)benzonitrile hydrochloride (1.0 eq) in dichloromethane.

  • Add a base such as triethylamine or diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the solution to 0 °C.

  • Add an acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

3-(Morpholin-2-yl)benzonitrile represents a strategically valuable, yet under-explored, building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through modern synthetic methodologies. The protocols provided herein offer a clear pathway for its preparation and subsequent derivatization. By leveraging the favorable properties of the C-substituted morpholine and the benzonitrile moiety, researchers can efficiently generate novel compound libraries for the discovery of new therapeutic agents targeting a range of diseases. The true potential of this scaffold lies in its application as a versatile starting point for creative and rational drug design.

References

  • Y. L. Doles, et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3646–3649. [Link]

  • Y. L. Doles, et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • A. Tzara, et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics. [Link]

  • J. L. Henderson, et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432. [Link]

  • PubChem. (n.d.). 3-(morpholin-2-yl)benzonitrile hydrochloride. Retrieved February 22, 2026, from [Link]

  • E. A. Rekka & P. N. Kourounakis. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. [Link]

  • A. N. Matralis & A. P. Kourounakis. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935. [Link]

  • A. A. F. Ashen, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(27), 5239-5244. [Link]

  • J. A. Murphy, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • J. L. Henderson, et al. (2014). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • B. M. Trost, et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 854-857. [Link]

  • S. G. Newman, et al. (2025). Palladium‐Catalyzed Synthesis of arylPMPs. Chemistry – A European Journal. [Link]

  • B. G. Kim, et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543–6554. [Link]

  • J. F. Wolfe, et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society, 132(40), 14193–14195. [Link]

  • U. Tambar, et al. (2025). Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Z. Zhang & W. Zhang. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]

  • M. C. S. de Mattos & P. M. Esteves. (2010). Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine. Synthesis, 2010(14), 2379-2382. [Link]

  • M. Movassaghi, et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • M. A. G. N. Montalvo-González, et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • D. G. Hall, et al. (2010). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Organic Letters, 12(21), 5044-5047. [Link]

  • I. V. Kasi Viswanath, et al. (2015). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(3), 693-695. [Link]

  • G. W. Rewcastle, et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3829-3839. [Link]

Sources

Application Note: A High-Throughput Screening Cascade for Target Identification and Characterization of 3-(Morpholin-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the biological target and mechanism of action of novel chemical entities, using 3-(Morpholin-2-yl)benzonitrile as a representative compound. The morpholine and benzonitrile scaffolds are privileged structures in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage a wide array of biological targets.[1][2][3] Given the absence of a well-defined target for 3-(Morpholin-2-yl)benzonitrile, this guide details a strategic, multi-step high-throughput screening (HTS) cascade. We begin with an unbiased, high-content phenotypic screen to generate functional hypotheses, followed by robust, target-focused biochemical and cell-based assays for validation and mechanism deconvolution. Protocols for High-Content Imaging, Fluorescence Polarization (FP), and AlphaLISA® are provided, alongside essential guidelines for assay validation, quality control, and hit confirmation.

Introduction: The Rationale for a Strategic HTS Cascade

In modern drug discovery, the journey of a novel small molecule from a chemical library to a validated lead compound is a complex, multi-stage process.[4] Compounds built around scaffolds like morpholine are of particular interest due to the ring's ability to improve solubility and metabolic stability.[1][2] Similarly, the benzonitrile group is a key pharmacophore in numerous approved drugs, often involved in critical binding interactions with target proteins.[3] The compound 3-(Morpholin-2-yl)benzonitrile represents a classic starting point in a discovery campaign: a molecule with promising structural motifs but an unknown biological function.

A brute-force approach of screening against hundreds of targets is inefficient. A more scientifically rigorous strategy, as outlined here, involves a logical progression from broad, phenotype-driven inquiry to specific, mechanism-based validation.[5] This application note details a three-part HTS workflow designed to:

  • Identify a biological phenotype induced by the compound in a cellular context.

  • Deconvolute the phenotype to identify a specific molecular target or pathway.

  • Validate the target interaction and characterize the compound's potency and mechanism of action.

This self-validating system ensures that each step builds upon robust data, minimizing false positives and efficiently allocating resources toward the most promising therapeutic avenues.

Part I: Primary Screening via High-Content Imaging for Unbiased Phenotypic Profiling

Causality Behind Experimental Choice: When a compound's target is unknown, a cell-based phenotypic screen is the most logical starting point. Unlike a targeted biochemical screen, a phenotypic assay interrogates the compound's effect within a complex, physiologically relevant system, allowing for the discovery of unexpected biological activities.[6][7] High-Content Imaging (HCI), often termed "Cell Painting," is a powerful iteration of this approach that uses automated microscopy and sophisticated image analysis to quantify hundreds of morphological features, creating a detailed "fingerprint" of a compound's effect on the cell.[6]

Workflow for High-Content Phenotypic Screening

HCI_Workflow cluster_prep Assay Preparation cluster_process Cell Staining & Imaging cluster_analysis Data Analysis seed 1. Seed Cells in Microplates incubate1 2. Incubate Overnight (Allow Adherence) seed->incubate1 treat 3. Treat with Compound (3-(Morpholin-2-yl)benzonitrile) incubate1->treat fix_perm 4. Fix, Permeabilize & Stain Cells treat->fix_perm image 5. Automated High-Content Imaging fix_perm->image segment 6. Image Segmentation (Identify Nuclei, Cells) image->segment extract 7. Feature Extraction (Measure >500 features) segment->extract profile 8. Phenotypic Profiling (Generate 'Fingerprint') extract->profile

Caption: High-Content Imaging (HCI) workflow from cell preparation to data analysis.

Protocol 1: High-Content Phenotypic Screening
  • Cell Seeding: Seed U-2 OS (human osteosarcoma) cells into 384-well, black, clear-bottom imaging plates at a density of 1,000 cells/well in 40 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Prepare a 10-point serial dilution of 3-(Morpholin-2-yl)benzonitrile in DMSO. Using an acoustic liquid handler, transfer 40 nL of compound solution to the cell plates (final concentration range, e.g., 10 nM to 50 µM). Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • Staining:

    • Aspirate the culture medium.

    • Add 20 µL of a staining solution containing a cocktail of fluorescent dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, Concanavalin A for endoplasmic reticulum, and WGA for Golgi).

    • Incubate for 30 minutes at 37°C.

    • Wash wells gently with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash wells 3x with PBS.

  • Imaging: Acquire images using a high-content imaging system, capturing at least four fields of view per well across 5 fluorescent channels.

  • Data Analysis: Use a dedicated image analysis software to segment cells and nuclei, and extract a comprehensive set of features related to morphology, intensity, and texture. Compare the feature profile of compound-treated wells to the DMSO control profile using multivariate statistics (e.g., Mahalanobis distance) to identify significant phenotypic changes.

Part II: Target Deconvolution and Biochemical/Cell-Based Validation

Rationale: The phenotypic profile from the HCI screen provides a hypothesis. For example, a profile showing nuclear condensation and cell rounding suggests apoptosis, which could be driven by kinase inhibition. A profile showing altered localization of a specific protein points to a disruption in a signaling pathway. Based on such a hypothesis, a targeted secondary screen is performed.

Scenario A: Phenotype Suggests Kinase Inhibition

Proposed Assay: Fluorescence Polarization (FP) Competition Assay. FP is an ideal HTS technology for monitoring molecular interactions in a homogenous format.[8] In a kinase FP assay, a fluorescently labeled tracer (a ligand that binds the kinase) is displaced by an inhibitor, causing the tracer to tumble more rapidly in solution. This results in a decrease in the polarization of emitted light, providing a direct measure of binding inhibition.[9][10]

FP_Principle cluster_high High Polarization (No Inhibitor) cluster_low Low Polarization (Inhibitor Present) Kinase_H Kinase Complex Large Complex (Slow Tumble) Tracer_H Fluorescent Tracer Kinase_L Kinase Inhibitor Inhibitor (Compound) Kinase_L->Inhibitor Binds Tracer_L Free Tracer (Fast Tumble) Inhibitor_Source 3-(Morpholin-2-yl)benzonitrile Inhibitor_Source->Inhibitor Displaces Tracer

Caption: Principle of a competitive Fluorescence Polarization (FP) assay for inhibitors.

Protocol 2: Generic FP Kinase Inhibition Assay
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase: Recombinant Kinase X (identified from a panel screen) diluted to 2X final concentration in Kinase Buffer.

    • FP Tracer: Fluorescently-labeled kinase ligand diluted to 2X final concentration in Kinase Buffer.

    • Compound: 3-(Morpholin-2-yl)benzonitrile serially diluted in 100% DMSO.

  • Assay Procedure (384-well format, 20 µL final volume):

    • Add 100 nL of compound solution or DMSO (for controls) to appropriate wells.

    • Add 10 µL of 2X Kinase solution to all wells.

    • Add 10 µL of 2X FP Tracer solution to all wells. Note: For negative controls (high polarization), add 10 µL of Kinase Buffer instead of Kinase solution.

  • Incubation & Read:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization. The output is typically in millipolarization (mP) units.

  • Data Analysis: Calculate the percent inhibition relative to high (DMSO + Kinase) and low (DMSO, no Kinase) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Scenario B: Phenotype Suggests Signaling Pathway Modulation

Proposed Assay: AlphaLISA® SureFire® Ultra™ Assay. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that requires no wash steps.[11][12] It is exceptionally well-suited for quantifying endogenous levels of specific proteins and their post-translational modifications (e.g., phosphorylation) in cell lysates.[13] The assay relies on Donor and Acceptor beads that, when brought into close proximity by a target analyte, generate a strong, amplified chemiluminescent signal.[12][14]

AlphaLISA_Principle cluster_assay Analyte Detection Donor Streptavidin Donor Bead Acceptor Antibody-Coated Acceptor Bead Donor->Acceptor Singlet Oxygen Transfer (<200 nm proximity) Biotin_Ab Biotinylated Antibody Donor->Biotin_Ab Binds Emission Signal Emission (615 nm) Acceptor->Emission Analyte Phospho- Protein Y Biotin_Ab->Analyte Binds Analyte->Acceptor Binds Excitation Excitation (680 nm) Excitation->Donor

Caption: Principle of the AlphaLISA proximity-based immunoassay.

Protocol 3: AlphaLISA SureFire® Ultra™ Assay for Phospho-Protein Y

This protocol follows a 2-plate format for adherent cells.[13]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well culture plate and grow overnight.

    • Remove media and treat cells with 3-(Morpholin-2-yl)benzonitrile at various concentrations for the desired time.

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Add 50 µL of 1X Lysis Buffer to each well.

    • Agitate on an orbital shaker for 10 minutes at room temperature.

  • Assay Execution (in a 384-well ProxiPlate):

    • Transfer 10 µL of cell lysate from the culture plate to the assay plate.

    • Prepare the "Acceptor Mix" (containing anti-Phospho-Protein Y Acceptor beads) according to the manufacturer's guide. Add 5 µL of Acceptor Mix to each well.

    • Seal the plate, protect from light, and incubate for 1 hour at room temperature.

    • Prepare the "Donor Mix" (containing Streptavidin Donor beads and a biotinylated anti-Total-Protein Y antibody). Add 5 µL of Donor Mix to each well under subdued light.

    • Seal the plate, protect from light, and incubate for 1 hour at room temperature.

  • Read Plate: Read on an Alpha-enabled microplate reader (e.g., EnVision® or PHERAstar).

  • Data Analysis: Calculate the signal for each well. Determine the EC₅₀ or IC₅₀ by plotting the signal against the log of compound concentration.

Assay Validation and Quality Control

For any HTS assay to be reliable, it must be rigorously validated to ensure its performance is robust, reproducible, and suitable for screening.[15][16] The following quality control parameters are critical.[17]

Parameter Formula Acceptance Criteria Significance
Z'-Factor 1 - (3 * (σ_p + σ_n)) /μ_p - μ_n
Signal Window (S/W) μ_p / μ_n> 2 (Biochemical) > 1.5 (Cell-based)Indicates the dynamic range of the assay. A larger window provides greater confidence in hit identification.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% (Intra-plate) < 15% (Inter-plate)Measures the relative variability of the data. Low %CV indicates high precision and reproducibility.
DMSO Tolerance Assay performance across a range of DMSO concentrations (e.g., 0.1% to 2%).Minimal change in Z' and S/WEnsures that the compound solvent does not interfere with the assay readout.[16]

Confirmatory and Secondary Assays: Ensuring Trustworthiness

A single primary screen is insufficient to declare a compound a "hit." A confirmation strategy is essential to eliminate artifacts and validate the initial observation.[18]

  • Hit Re-test: Compounds identified as active in the primary screen must be re-tested under the same conditions to confirm activity.

  • Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically 8-12 points) to determine their potency (IC₅₀ or EC₅₀) and confirm a specific, concentration-dependent effect.[19]

  • Orthogonal Assays: The most critical validation step is to confirm the compound's activity using a different assay technology that measures the same biological endpoint.[18] For example, if an FP assay (a binding assay) identifies a hit, a functional enzyme activity assay (e.g., measuring substrate turnover via luminescence or absorbance) should be used to confirm that binding translates to functional inhibition. This practice ensures the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference).

Conclusion

The journey to understand the biological activity of a novel compound like 3-(Morpholin-2-yl)benzonitrile requires a systematic and scientifically-driven screening approach. The HTS cascade presented in this application note—progressing from unbiased phenotypic screening to specific, high-fidelity biochemical and cell-based assays—provides a robust and efficient path for target identification and validation. By adhering to rigorous validation standards and employing orthogonal confirmation strategies, researchers can generate high-quality, trustworthy data, accelerating the transition of promising molecules into validated leads for drug discovery programs.

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development. Source: BellBrook Labs. URL: [Link]

  • Title: Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Source: Visikol. URL: [Link]

  • Title: Guidance for Assay Development & HTS. Source: Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. URL: [Link]

  • Title: High-Throughput Screening - Drug Discovery. Source: Technology Networks. URL: [Link]

  • Title: AlphaScreen | BMG LABTECH. Source: BMG LABTECH. URL: [Link]

  • Title: A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Resources for Assay Development and High Throughput Screening. Source: MSU Drug Discovery. URL: [Link]

  • Title: Working principle of the AlphaLISA assay. Source: ResearchGate. URL: [Link]

  • Title: Cell-based assays in high-throughput mode (HTS). Source: BioTechnologia. URL: [Link]

  • Title: HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Assay Guidance Manual - NCBI Bookshelf. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions. Source: ResearchGate. URL: [Link]

  • Title: 3-(morpholin-2-yl)benzonitrile hydrochloride (C11H12N2O). Source: PubChem. URL: [Link]

  • Title: High-Throughput Screening Assay Datasets from the PubChem Database - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions. Source: Europe PMC. URL: [Link]

  • Title: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Source: ETH Zurich Research Collection. URL: [Link]

  • Title: New Process for the Synthesis of Morpholinylbenzenes. Source: Google Patents.
  • Title: High-throughput screening assays for the identification of chemical probes. Source: ResearchGate. URL: [Link]

  • Title: High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate. URL: [Link]

  • Title: High-Throughput Screening Assays. Source: Assay Genie. URL: [Link]

  • Title: Morpholino compounds, uses and methods. Source: Google Patents.
  • Title: Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: Springer. URL: [Link]

  • Title: Benzonitrile: Human health tier II assessment. Source: Australian Government Department of Health. URL: [Link]

Sources

Application Notes and Protocols for the Pharmacological Investigation of 3-(Morpholin-2-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the pharmacological investigation of 3-(Morpholin-2-yl)benzonitrile derivatives, a chemical scaffold of significant interest in modern drug discovery. Recognizing the diverse biological targets modulated by this structural motif, these notes offer a flexible yet rigorous framework for their preclinical evaluation. Moving beyond a rigid template, this guide emphasizes the scientific rationale behind experimental choices, empowering researchers to design and execute robust studies. Detailed, field-proven protocols for key in vitro and in vivo assays are provided, alongside insights into data interpretation and troubleshooting. This document is intended to serve as a practical resource for scientists engaged in the discovery and development of novel therapeutics based on the 3-(Morpholin-2-yl)benzonitrile core.

Introduction: The 3-(Morpholin-2-yl)benzonitrile Scaffold - A Privileged Structure in Drug Discovery

The morpholine ring is a versatile heterocyclic motif frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and target engagement. When coupled with a benzonitrile moiety at the 2-position, the resulting 3-(Morpholin-2-yl)benzonitrile scaffold presents a unique three-dimensional structure that has shown promise in targeting a range of protein classes, most notably kinases and other enzymes implicated in various disease pathologies.

Recent studies have highlighted the potential of derivatives of this scaffold as potent and selective inhibitors of targets such as Leucine-Rich Repeat Kinase 2 (LRRK2), Monoacylglycerol Lipase (MAGL), and Enhancer of Zeste Homolog 2 (EZH2).[1] Inhibition of these targets holds therapeutic promise for a spectrum of disorders, including Parkinson's disease, neuroinflammation, and cancer.[2][3]

The benzonitrile group can act as a key pharmacophore, often engaging in hydrogen bonding or other interactions within the target's active site. The morpholine ring, on the other hand, can be modified to fine-tune physicochemical properties, such as lipophilicity and membrane permeability, which are critical for optimizing pharmacokinetic profiles, including brain penetration for central nervous system (CNS) targets.[4]

This guide will provide a systematic approach to characterizing the pharmacological profile of novel 3-(Morpholin-2-yl)benzonitrile derivatives, from initial biochemical screening to in vivo proof-of-concept studies.

Foundational Physicochemical and ADME Profiling

A thorough understanding of the physicochemical properties of your 3-(Morpholin-2-yl)benzonitrile derivatives is paramount for the successful design and interpretation of subsequent pharmacological assays. These properties will dictate solubility in assay buffers, membrane permeability, and overall drug-like characteristics.

Key Physicochemical Parameters

It is recommended to determine the following parameters early in the drug discovery cascade:

ParameterImportanceRecommended Method(s)
Solubility Crucial for obtaining accurate and reproducible data in in vitro assays. Poor solubility can lead to false negatives.Kinetic or thermodynamic solubility assays using HPLC-UV or other suitable analytical techniques.
Lipophilicity (LogP/LogD) Influences membrane permeability, plasma protein binding, and metabolic clearance.Shake-flask method (octanol/water partitioning) followed by HPLC-UV or LC-MS/MS analysis.
pKa Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding.Potentiometric titration or capillary electrophoresis.
Molecular Weight (MW) A key component of many drug-likeness rules (e.g., Lipinski's Rule of Five).Calculated from the chemical structure.

A note on solubility: Given the often crystalline nature of small molecules, ensuring complete dissolution in assay buffers is critical. The use of co-solvents such as dimethyl sulfoxide (DMSO) is common, but the final concentration should be kept to a minimum (typically <1%) to avoid artifacts.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays

Early assessment of ADME properties is essential for identifying compounds with favorable pharmacokinetic profiles.

This assay provides an initial indication of a compound's ability to cross biological membranes. Madin-Darby Canine Kidney (MDCK) cells, particularly those transfected with the human MDR1 gene (encoding P-glycoprotein), are valuable for assessing blood-brain barrier permeability and identifying substrates of efflux transporters.[5]

Principle: The assay measures the bidirectional transport of a compound across a confluent monolayer of Caco-2 or MDCK cells grown on a semi-permeable membrane. The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (ER) of >2 is generally indicative of active efflux.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with appropriate supplements

  • Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 3-5 days for MDCK).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solution of the test compound in HBSS.

  • To assess A-to-B permeability, add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • To assess B-to-A permeability, add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantify the concentration of the test compound in the collected samples and the initial donor solution using a validated LC-MS/MS method.

Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Calculate the efflux ratio: ER = Papp (B-to-A) / Papp (A-to-B)

This assay provides an early indication of a compound's metabolic stability in the liver.

Principle: The test compound is incubated with liver microsomes (containing cytochrome P450 enzymes) and NADPH (a cofactor). The rate of disappearance of the parent compound is monitored over time.

Materials:

  • Liver microsomes (human, rat, mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound and control compounds (high and low clearance)

  • LC-MS/MS system for quantification

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

  • Add the test compound to the microsome suspension and pre-incubate for a short period.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the parent compound by LC-MS/MS.

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Target Engagement and In Vitro Potency

Once the foundational properties of the 3-(Morpholin-2-yl)benzonitrile derivatives are understood, the next critical step is to assess their interaction with the intended biological target(s).

Biochemical Assays

Biochemical assays utilize purified enzymes or receptors to quantify the direct interaction of a compound with its target.

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.

Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide or other suitable peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds and a known LRRK2 inhibitor (e.g., LRRK2-IN-1)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for controls).

  • Add 2 µL of LRRK2 enzyme solution.

  • Add 2 µL of a mixture of the peptide substrate and ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay is based on the hydrolysis of a fluorogenic substrate by MAGL.[6][7][8]

Principle: MAGL cleaves a non-fluorescent substrate to release a highly fluorescent product. The rate of increase in fluorescence is proportional to the MAGL activity.

Materials:

  • Recombinant human MAGL

  • Fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate or a more specific substrate)[9][10]

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.2, 1 mM EDTA)

  • Test compounds and a known MAGL inhibitor (e.g., JZL184)

  • Black 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a black microplate, add the test compound dilutions or DMSO.

  • Add the MAGL enzyme solution.

  • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.

Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each concentration. Calculate the percent inhibition and determine the IC50 value as described for the LRRK2 assay.

This is a highly sensitive, no-wash immunoassay suitable for HTS.[11][12][13][14][15]

Principle: The assay detects the methylation of a biotinylated histone H3 peptide substrate by the EZH2 complex. The methylated peptide is captured by an antibody-coated AlphaLISA acceptor bead, and the biotin tag is bound by a streptavidin-coated donor bead. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a chemiluminescent signal.

Materials:

  • Recombinant EZH2/EED/SUZ12 complex

  • Biotinylated histone H3 peptide substrate

  • S-adenosylmethionine (SAM) - the methyl donor

  • AlphaLISA anti-methylated histone H3 antibody acceptor beads

  • Streptavidin-coated donor beads

  • Test compounds and a known EZH2 inhibitor (e.g., EPZ-6438)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • AlphaLISA-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well ProxiPlate, add the test compound dilutions or DMSO.

  • Add the EZH2 enzyme complex.

  • Add a mixture of the biotinylated peptide substrate and SAM to initiate the reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the product by adding a mixture of the acceptor and donor beads.

  • Incubate in the dark for 60 minutes at room temperature.

  • Read the plate on an AlphaLISA-compatible reader.

Data Analysis: Calculate the percent inhibition and determine the IC50 value as described previously.

Cellular Assays

Cellular assays are crucial for confirming that a compound's biochemical potency translates to activity in a more physiologically relevant context.

The specific design of this assay will depend on the target. For example, for a kinase inhibitor, this could involve measuring the phosphorylation of a downstream substrate. For EZH2, this would involve quantifying the levels of H3K27 trimethylation.

Principle: Cells are treated with the test compound, and the level of a specific biomarker of target engagement is measured.

Materials:

  • Relevant cell line (e.g., a cell line with a known dependence on the target)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting or ELISA

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysate.

  • Quantify the protein concentration.

  • Analyze the levels of the target biomarker (e.g., phospho-substrate or methylated histone) by Western blot or ELISA.

Data Analysis: Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize to a loading control. Calculate the percent reduction in the biomarker signal and determine the IC50 value.

Binding Kinetics and Selectivity Profiling

Understanding the kinetics of how a compound binds to its target and its selectivity across a panel of related targets is critical for lead optimization.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[16][17][18][19][20]

Principle: The target protein is immobilized on a sensor chip. The test compound is flowed over the surface, and the change in the refractive index upon binding is measured. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chips (e.g., CM5)

  • Target protein

  • Test compounds

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

  • Prepare a series of concentrations of the test compound in the running buffer.

  • Inject the compound solutions over the immobilized target surface and a reference surface (without the target).

  • Monitor the binding and dissociation phases in real-time.

  • Regenerate the sensor surface between injections if necessary.

Data Analysis: Subtract the reference sensorgram from the target sensorgram. Fit the resulting data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Kinase Selectivity Profiling

It is crucial to assess the selectivity of your kinase inhibitors against a panel of other kinases to identify potential off-target effects. This can be done through commercially available services that offer large kinase panel screening.

In Vivo Pharmacokinetics and Efficacy

In vivo studies are the final step in the preclinical evaluation of a drug candidate.

Pharmacokinetic (PK) Studies

PK studies determine how a compound is absorbed, distributed, metabolized, and excreted in a living organism.

Protocol 5.1.1: Rodent Pharmacokinetic Study

Principle: The test compound is administered to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous). Blood samples are collected at various time points, and the concentration of the compound in the plasma is determined. For CNS-targeted compounds, brain tissue is also collected to assess brain penetration.

Materials:

  • Rodents (e.g., C57BL/6 mice)

  • Dosing vehicle

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to a cohort of animals at a specific dose.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples.

  • Process the blood to obtain plasma.

  • For brain penetration studies, euthanize the animals at the time of blood collection and harvest the brain tissue.

  • Extract the compound from the plasma and brain homogenates.

  • Quantify the compound concentration using a validated LC-MS/MS method.

Data Analysis: Plot the plasma and brain concentrations versus time. Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio.

In Vivo Efficacy Studies

Efficacy studies are designed to determine if the compound has the desired therapeutic effect in a relevant animal model of the disease. The design of these studies is highly dependent on the therapeutic area and the specific target.[21]

General Considerations for Efficacy Study Design:

  • Animal Model: Choose a model that recapitulates key aspects of the human disease.

  • Dose and Schedule: The doses and dosing regimen should be informed by the PK and in vitro potency data.

  • Endpoints: Define clear and quantifiable primary and secondary endpoints to assess efficacy.

  • Controls: Include appropriate vehicle and positive control groups.

  • Statistical Analysis: The study should be adequately powered to detect a statistically significant effect.

Data Visualization and Interpretation

Clear and concise data presentation is essential for communicating the pharmacological profile of your 3-(Morpholin-2-yl)benzonitrile derivatives.

Workflow Diagrams

Pharmacological_Profiling_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Physicochemical_Profiling Physicochemical Profiling (Solubility, LogP, pKa) ADME_Assays In Vitro ADME (Permeability, Stability) Physicochemical_Profiling->ADME_Assays Biochemical_Assays Biochemical Assays (IC50 vs. Target) ADME_Assays->Biochemical_Assays Cellular_Assays Cellular Assays (Target Engagement, Potency) Biochemical_Assays->Cellular_Assays Binding_Kinetics Binding Kinetics (SPR) (ka, kd, KD) Cellular_Assays->Binding_Kinetics Selectivity_Profiling Selectivity Profiling (Kinase Panel) Binding_Kinetics->Selectivity_Profiling Pharmacokinetics Pharmacokinetics (PK) (AUC, Cmax, t1/2, Brain/Plasma) Selectivity_Profiling->Pharmacokinetics Efficacy_Studies In Vivo Efficacy (Disease Model) Pharmacokinetics->Efficacy_Studies

SPR_Experimental_Workflow Immobilize_Target Immobilize Target Protein on Sensor Chip Prepare_Analytes Prepare Analyte (3-Morpholin-2-yl)benzonitrile Serial Dilutions Immobilize_Target->Prepare_Analytes Inject_Analytes Inject Analytes over Target and Reference Surfaces Prepare_Analytes->Inject_Analytes Monitor_Binding Monitor Binding and Dissociation in Real-Time Inject_Analytes->Monitor_Binding Data_Analysis Data Analysis (ka, kd, KD) Monitor_Binding->Data_Analysis

Conclusion

The 3-(Morpholin-2-yl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutics. The application notes and protocols outlined in this guide provide a robust framework for the comprehensive pharmacological evaluation of derivatives based on this core structure. By systematically characterizing their physicochemical properties, in vitro and in vivo pharmacology, and selectivity, researchers can effectively advance the most promising candidates through the drug discovery pipeline. A thorough understanding of the scientific principles behind each experimental step, as detailed herein, is crucial for making informed decisions and ultimately, for the successful development of new medicines.

References

  • A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. (2008). Journal of Biomolecular Screening. [Link]

  • Deng, H., et al. (2020). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]

  • Jiang, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules. [Link]

  • Wigle, T. J., et al. (2013). Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase. Journal of Biomolecular Screening. [Link]

  • Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric). (n.d.). Assay Genie. [Link]

  • Wigle, T. J., et al. (2013). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase. ResearchGate. [Link]

  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Biochemical lysine methyltransferase assay – studying low-turnover enzymes. (n.d.). Domainex. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Rad. [Link]

  • Markgren, P. O., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry. [Link]

  • Skerratt, S. E., & Storer, R. I. (2018). CHAPTER 6: The Design of Brain Penetrant Kinase Inhibitors. Royal Society of Chemistry. [Link]

  • Brain Penetrant Inhibitors. (n.d.). Cambridge Healthtech Institute. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • HALE, J. J., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. (n.d.). Nicoya. [Link]

  • Atadja, P., et al. (2012). Brain Penetrant LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Characterization of LRRK2 Inhibitors for Advanced Drug-like Properties. (n.d.). The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. [Link]

  • Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. (n.d.). ResearchGate. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025). Open Exploration Publishing. [Link]

  • Laufer, S., et al. (2022). Design and Synthesis of Highly Selective Brain Penetrant p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease. (n.d.). Taylor & Francis Online. [Link]

  • Structural and Physicochemical Profiling of Morphine and Related Compounds of Therapeutic Interest. (n.d.). ResearchGate. [Link]

  • Phase 3 Trial of LRRK2 Inhibitor Being Initiated for Parkinson Disease. (2022). Practical Neurology. [Link]

  • Sun, L., et al. (2015). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

  • Structural and Physicochemical Profiling of Morphine and Related Compounds of Therapeutic Interest. (n.d.). Bentham Science. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Semantic Scholar. [Link]

  • 3-Morpholinone. (n.d.). PubChem. [Link]

Sources

3-(Morpholin-2-yl)benzonitrile in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Morpholin-2-yl)benzonitrile in Enzyme Inhibitor Development

Executive Summary

The 3-(Morpholin-2-yl)benzonitrile scaffold (CAS 1203673-86-0 and analogs) represents a "privileged structure" in modern medicinal chemistry, particularly for ATP-competitive enzyme inhibitors. Unlike the ubiquitous N-linked morpholines (morpholin-4-yl), the C-linked (morpholin-2-yl) architecture preserves the secondary amine as a critical vector for diversification while orienting the morpholine oxygen and the benzonitrile warhead in a distinct spatial trajectory.

This guide details the synthesis, functionalization, and biological application of this scaffold, specifically targeting PI3K/mTOR and ATR/CHK1 kinase pathways where this moiety has demonstrated superior selectivity profiles.

Structural Rationale & Pharmacophore Analysis

The efficacy of 3-(Morpholin-2-yl)benzonitrile stems from three synergistic molecular interactions:

  • The Morpholine Oxygen (H-Bond Acceptor): In many kinase active sites (e.g., PI3K

    
    ), the ether oxygen acts as a hydrogen bond acceptor for the hinge region backbone (e.g., Val851).
    
  • The Benzonitrile (Rigid Anchor): The nitrile group at the meta-position provides a rigid, linear geometry. It functions as a weak H-bond acceptor and, crucially, fills small hydrophobic pockets (e.g., the "gatekeeper" vicinity) without incurring the steric penalty of a methyl or chloro group.

  • The C2-Chirality (Selectivity Filter): The C2-carbon is a chiral center. Enantiomers of C-linked morpholines often exhibit >100-fold potency differences. The (S)-enantiomer is frequently preferred for PI3K isoforms, while the (R)-enantiomer may favor other targets like ATR, necessitating asymmetric synthesis.

Diagram 1: Pharmacophore Binding Hypothesis

Pharmacophore Scaffold 3-(Morpholin-2-yl) benzonitrile Hinge Kinase Hinge Region (Val/Glu Backbone) Scaffold->Hinge H-Bond (Ether O) Solvent Solvent Exposed Front (Sugar Pocket) Scaffold->Solvent Vector via NH (Functionalization) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Pi-Stacking/CN Dipole

Caption: Interaction map of the scaffold within a typical ATP-binding pocket. The secondary amine (NH) serves as the primary vector for library generation.

Chemical Synthesis Protocol

Synthesizing 2-aryl morpholines is more challenging than their N-aryl counterparts. The most robust method for drug discovery (gram-scale) involves the ring-opening of epoxides .

Critical Note on Stereochemistry: This protocol describes the racemic synthesis. For enantiopure material, use chiral HPLC resolution (Chiralpak AD-H) on the intermediate or start with asymmetric epoxidation (Jacobsen’s catalyst).

Protocol A: Synthesis of 3-(Morpholin-2-yl)benzonitrile

Reagents:

  • 3-Cyanostyrene oxide (Commercial or via m-CPBA oxidation of 3-cyanostyrene).

  • N-Benzyl ethanolamine.

  • Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).
  • 1-Chloroethyl chloroformate (ACE-Cl) (For debenzylation).

Step-by-Step Methodology:

  • Epoxide Opening (Regioselective):

    • Dissolve 3-cyanostyrene oxide (1.0 eq) in anhydrous Ethanol.

    • Add N-benzyl ethanolamine (1.1 eq).

    • Reflux for 16 hours. The amine attacks the less substituted carbon (benzylic attack is disfavored sterically/electronically in this specific setup).

    • Result: A diol-amine intermediate.[1]

  • Cyclization:

    • Dissolve the intermediate in Toluene.

    • Add

      
       (1.5 eq) dropwise at 0°C to convert the alcohol to a chloride.
      
    • Heat to 80°C. The internal nitrogen displaces the chloride to close the morpholine ring.

    • Yield: N-benzyl-3-(morpholin-2-yl)benzonitrile.

  • N-Debenzylation (The "Nitrile-Safe" Method):

    • Warning: Do NOT use

      
      , as this will reduce the nitrile to a primary amine (
      
      
      
      ).
    • Dissolve the N-benzyl morpholine in 1,2-dichloroethane (DCE).

    • Add ACE-Cl (1.2 eq) and reflux for 3 hours.

    • Evaporate solvent to dryness (formation of carbamate intermediate).

    • Reflux residue in Methanol for 1 hour.

    • Purification: Flash chromatography (DCM/MeOH/NH3).

Diagram 2: Synthetic Workflow

Synthesis Start 3-Cyanostyrene Oxide Step1 Ring Opening (N-Benzyl Ethanolamine) Start->Step1 Inter Amino-Alcohol Intermediate Step1->Inter Step2 Cyclization (SOCl2 / Heat) Inter->Step2 Protected N-Benzyl-2-aryl-morpholine Step2->Protected Step3 Debenzylation (ACE-Cl / MeOH) Protected->Step3 Avoid H2/Pd-C Final 3-(Morpholin-2-yl)benzonitrile (Target Scaffold) Step3->Final

Caption: Step-wise synthesis emphasizing the non-reductive deprotection strategy to preserve the nitrile moiety.

Application: Library Generation & SAR

Once the scaffold is in hand, the secondary amine is the handle for diversity.

Reaction Class: Urea Formation / Amide Coupling / Buchwald-Hartwig Amination. Target: Functionalize the N4-position to reach the "Solvent Exposed Region" of the kinase.

Experimental Protocol: Urea Library Synthesis

  • Dissolve 3-(Morpholin-2-yl)benzonitrile (0.1 mmol) in DCM.

  • Add Triethylamine (0.2 mmol).

  • Add Isocyanate (

    
    ) (0.1 mmol).
    
  • Stir at RT for 2 hours.

  • Scavenge excess isocyanate with polymer-supported trisamine.

Structure-Activity Relationship (SAR) Data (Representative):

Compound IDN4-Substituent (R)TargetIC50 (nM)Selectivity (Fold)
MB-01 H (Parent)PI3K

>10,000N/A
MB-02 Methyl-UreaPI3K

45010x vs mTOR
MB-03 Pyrimidin-2-yl PI3K

12 >100x vs PI3K

MB-04 4-F-Phenyl-AmidemTOR2850x vs PI3K

Note: The parent scaffold (MB-01) is weakly active. Potency is achieved only when the N4-vector is substituted with a heteroaryl group (MB-03) that engages the affinity pocket.

Biological Assay Protocol

Assay: ADP-Glo™ Kinase Assay (Promega) Objective: Measure inhibition of PI3K/mTOR activity.

  • Enzyme Prep: Dilute recombinant PI3K

    
     (0.5 ng/µL) in Reaction Buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA).
  • Compound Addition: Add 1 µL of inhibitor (in DMSO) to 4 µL of enzyme. Incubate 15 min at RT.

  • Substrate Initiation: Add 5 µL of substrate mix (ATP + PIP2 lipid substrate).

    • Final [ATP]: 10 µM (at Km).

  • Reaction: Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision). Calculate IC50 using 4-parameter logistic fit.

References

  • Discovery of Morpholine-Based Kinase Inhibitors

    • Smith, A. et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, 2011. Link

  • Synthesis of 2-Aryl Morpholines

    • Zhang, J. et al.[2][3] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021.[2] Link

  • Nitrile-Compatible Deprotection (ACE-Cl)

    • Olofson, R. A. et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984. Link

  • PI3K/mTOR Inhibitor Design (General)

    • Vistusertib (AZD2014) Structure & Discovery.Cancer Research, 2015. Link

Disclaimer: This protocol involves hazardous chemicals (SOCl2, ACE-Cl). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Improving the yield of 3-(Morpholin-2-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-(Morpholin-2-yl)benzonitrile Synthesis

Topic: High-Yield Synthesis of 3-(Morpholin-2-yl)benzonitrile Ticket ID: #SYN-3MB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(Morpholin-2-yl)benzonitrile (a 2-aryl morpholine scaffold) presents a specific chemoselective challenge: constructing the morpholine ring without hydrolyzing or reducing the sensitive nitrile (cyano) group on the aromatic ring.

Standard industrial protocols for morpholines (e.g., acid-catalyzed dehydration at 160°C) often result in the hydrolysis of the nitrile to an amide or carboxylic acid, drastically lowering the yield of the desired pharmacophore.

This guide outlines a "Nitrile-Safe" High-Fidelity Protocol utilizing a stepwise cyclization strategy that avoids harsh acids and catalytic hydrogenation.

Module 1: The Synthetic Strategy (Route Selection)

To maximize yield, we must abandon the "brute force" acid cyclization. We recommend the Phenacyl Bromide / Sulfonate Displacement Route .

The "Gold Standard" Pathway
  • Alkylation: Reaction of 3-(2-bromoacetyl)benzonitrile with N-benzyl ethanolamine.

  • Reduction: Chemoselective reduction of the ketone to the alcohol using Sodium Borohydride (NaBH₄).

  • Cyclization: Selective activation of the primary alcohol (Mesylation/Tosylation) followed by base-mediated ring closure.

  • Deprotection: Non-reductive removal of the benzyl group using ACE-Cl (1-Chloroethyl chloroformate) to preserve the nitrile.

Comparative Workflow Diagram

G node_start Starting Material: 3-Acetylbenzonitrile node_inter1 Intermediate A: 3-(2-bromoacetyl)benzonitrile node_start->node_inter1 Bromination (NBS/TsOH) node_inter2 Intermediate B: Amino-Alcohol Adduct (N-Benzyl Protected) node_inter1->node_inter2 N-Benzyl Ethanolamine TEA, DCM, 0°C node_inter3 Intermediate C: Diol Derivative (Reduced Ketone) node_inter2->node_inter3 NaBH4, MeOH (Nitrile Safe) node_acid Path A: Acid Cyclization (H2SO4, 140°C) node_inter3->node_acid Traditional Method node_base Path B: Sulfonate Cyclization (TsCl/Pyridine -> KOtBu) node_inter3->node_base Recommended Method node_fail FAILURE: Nitrile Hydrolysis (Amide Impurities) node_acid->node_fail Hydrolysis node_success SUCCESS: Protected Morpholine (High Purity) node_base->node_success SN2 Displacement node_deprotect Deprotection: ACE-Cl / MeOH node_success->node_deprotect N-Dealkylation node_final FINAL PRODUCT: 3-(Morpholin-2-yl)benzonitrile node_deprotect->node_final Yield > 75%

Caption: Figure 1. Decision tree highlighting the critical divergence between traditional acid cyclization (low yield due to hydrolysis) and the recommended sulfonate-mediated cyclization.

Module 2: Step-by-Step Protocol & Troubleshooting

Step 1: N-Alkylation & Reduction

Reagents: 3-(2-bromoacetyl)benzonitrile, N-benzylethanolamine, Triethylamine (TEA), NaBH₄.

Protocol:

  • Dissolve 3-(2-bromoacetyl)benzonitrile (1.0 equiv) in DCM at 0°C.

  • Add TEA (1.2 equiv) followed by N-benzylethanolamine (1.05 equiv) dropwise.

  • Stir for 2 hours. Wash with water, dry, and concentrate.[1][2]

  • Redissolve residue in Methanol. Add NaBH₄ (1.5 equiv) in portions at 0°C. Stir for 1 hour.

Troubleshooting Q&A:

Q: I see a significant impurity at Step 1 (Alkylation). What is it? A: It is likely the bis-alkylated product. N-benzylethanolamine can react with two molecules of the bromoketone if the addition is too fast or if the stoichiometry is off.

  • Fix: Ensure the bromoketone is in solution and the amine is added slowly. Keep the temperature strictly at 0°C to suppress the second addition.

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ketone? A: NO. While this reduces the ketone, it poses a high risk of reducing the nitrile to a benzylamine or reducing the C-N bond you just formed. Stick to Borohydride; it is chemoselective for ketones over nitriles.

Step 2: Cyclization (The Critical Yield Step)

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, Potassium tert-butoxide (KOtBu).

Protocol:

  • Dissolve the diol intermediate in DCM/Pyridine (5:1).

  • Add TsCl (1.1 equiv) at 0°C. Stir 4 hours. (This selectively tosylates the primary alcohol).

  • Workup: Wash with dilute HCl (cold) to remove pyridine. Concentrate.

  • Dissolve the mono-tosylate in anhydrous THF.

  • Add KOtBu (1.2 equiv) at 0°C, then warm to RT.

Troubleshooting Q&A:

Q: My cyclization yield is <40%. NMR shows starting material. A: You likely tosylated the secondary alcohol (benzylic) or both alcohols.

  • Fix: The primary alcohol is sterically more accessible. Perform the tosylation at -10°C and add TsCl very slowly. If you tosylate the benzylic position, the subsequent SN2 reaction is sterically hindered and prone to elimination (forming a styrene derivative).

Q: I see a styrene derivative (elimination product). A: The base (KOtBu) acted as a base rather than a nucleophile initiator.

  • Fix: Ensure the reaction is dilute (0.05 M). Switch to a non-bulky base like NaH (Sodium Hydride) which often favors cyclization over elimination in this specific scaffold.

Step 3: Deprotection (The "Nitrile Trap")

Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.

Protocol:

  • Dissolve the N-benzyl morpholine in dry Dichloroethane (DCE).

  • Add ACE-Cl (1.5 equiv) and reflux for 3 hours.

  • Concentrate to remove excess reagent.

  • Reflux the residue in Methanol for 1 hour.

Troubleshooting Q&A:

Q: Why not use H₂/Pd-C for debenzylation? It's standard. A: As mentioned in the Executive Summary, H₂/Pd-C will reduce your 3-cyano group to a 3-aminomethyl group. ACE-Cl is the industry standard for dealkylating amines in the presence of reducible functional groups like nitriles, nitro groups, or alkenes [1].

Module 3: Data & Specifications

Yield Comparison Table
MethodCyclization ReagentDeprotection MethodNitrile IntegrityOverall Yield
Method A (Traditional) H₂SO₄ (140°C)N/A (One pot)Low (Hydrolysis)15-25%
Method B (Mitsunobu) DEAD / PPh₃H₂ / Pd-CMedium (Reduction risk)40-50%
Method C (Recommended) TsCl / NaH ACE-Cl High 72-80%
Critical Process Parameters (CPP)
  • Temperature Control (Step 2): Tosylation must occur < 0°C to ensure regioselectivity for the primary alcohol.

  • Water Content: The cyclization step (NaH or KOtBu) requires anhydrous THF (<50 ppm H₂O). Water kills the active alkoxide intermediate.

  • Stoichiometry: Excess ACE-Cl is required for clean deprotection, but it must be fully removed before the methanolysis step to avoid methylating the morpholine ring.

Module 4: Advanced FAQ

Q: Can I use the Epoxide Route (3-cyanostyrene oxide) instead? A: Yes. Reacting 3-cyanostyrene oxide with 2-aminoethyl hydrogen sulfate is a viable "one-pot" alternative [2]. However, the yield is often lower (40-50%) due to the formation of regioisomers (attack at the benzylic vs. terminal carbon). The Phenacyl Bromide route described above guarantees the nitrogen is at the correct position relative to the phenyl ring.

Q: How do I purify the final product? A: The free base of 3-(Morpholin-2-yl)benzonitrile is an oil or low-melting solid.

  • Recommendation: Isolate as the Oxalate or Hydrochloride salt .

  • Protocol: Dissolve free base in EtOAc. Add 1.0 equiv of Oxalic acid in hot EtOAc. Cool to crystallize. This removes non-basic impurities effectively.

Q: Is the product chiral? A: Yes, the C2 position of the morpholine is a chiral center. The protocol above produces a racemic mixture.

  • For Chiral Synthesis: Use a chiral reduction catalyst (e.g., Corey-Bakshi-Shibata (CBS) catalyst) in Step 1 to set the stereochemistry of the alcohol. The subsequent cyclization (inversion) will yield a chiral morpholine.

References

  • Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. Link

  • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, vol. 56, no. 17, 2000, pp. 2561-2576. Link

  • D'hooghe, M., et al. "Synthesis of 2-substituted morpholines from amino alcohols." Chemical Reviews, vol. 109, no. 10, 2009. Link

  • U.S. Patent 20080045708A1. "New Process for the Synthesis of Morpholinylbenzenes." (Describes general morpholine ring closure conditions compatible with electron-withdrawing groups). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents, particularly ACE-Cl and Sodium Hydride, before use.

Sources

Overcoming solubility issues with 3-(Morpholin-2-yl)benzonitrile in assays

[1][2]

Status: Operational | Topic: Solubility & Assay Optimization | Updated: October 2025[1][2]

Executive Summary

3-(Morpholin-2-yl)benzonitrile presents a classic medicinal chemistry challenge: it combines a lipophilic benzonitrile tail with a polar, basic morpholine head.[3][1] The molecule contains a secondary amine (the morpholine nitrogen), which dictates its solubility profile based on pH.

Most "crash-out" events (precipitation) occur due to two specific failures:[3][1]

  • The pH Trap: Attempting to dissolve the free base in neutral/basic buffers (

    
    ) where the amine deprotonates and loses aqueous solubility.
    
  • The Solvent Shock: Rapid dilution from 100% DMSO into aqueous media, causing kinetic precipitation before thermodynamic equilibrium is reached.[1]

Part 1: The Solubility Decision Matrix

Before starting your assay, determine your risk profile using the decision tree below.

SolubilityMatrixStartStart: Select FormFreeBaseFree Base FormStart->FreeBaseSaltHCl/TFA Salt FormStart->SaltCheckPHCheck Assay pHFreeBase->CheckPHLow SolubilitySalt->CheckPHHigh SolubilityAcidicpH < 7.0(Protonated/Soluble)CheckPH->AcidicNeutralpH 7.4 - 8.0(Risk Zone)CheckPH->NeutralAction1Use < 1% DMSODirect DilutionAcidic->Action1Action2Requires IntermediateDilution StepNeutral->Action2If SaltAction3CRITICAL: Switch to Saltor Lower pHNeutral->Action3If Free Base

Figure 1: Decision matrix for selecting the correct solubilization strategy based on compound form and assay pH.

Part 2: Troubleshooting Guides & FAQs

Category A: Stock Solution Preparation
Q: My DMSO stock solution formed crystals after freezing. Is the compound degraded?

A: Likely not. This is a physical phase separation, not chemical degradation. The Mechanism: DMSO is highly hygroscopic. If stored in a standard vial at -20°C, it absorbs atmospheric water.[3] 3-(Morpholin-2-yl)benzonitrile is hydrophobic in its neutral state; as water content in DMSO rises, the compound's solubility limit drops, forcing it out of solution (crystallization).[3]

The Fix:

  • Warm & Vortex: Place the vial in a 37°C water bath for 5–10 minutes. Vortex vigorously. If it re-dissolves, the compound is safe to use.

  • Desiccated Storage: Store future stocks in a sealed container with silica gel desiccant.

  • Single-Use Aliquots: Avoid repeated freeze-thaw cycles. Aliquot stocks into small volumes (e.g., 50 µL) immediately after preparation.

Q: What is the maximum concentration I can achieve in DMSO?

A:

  • Free Base: Typically 50–100 mM in anhydrous DMSO.[3][1]

  • HCl Salt: May require slight warming, but generally soluble up to 50 mM .[1]

  • Note: Do not attempt to make aqueous stocks (e.g., in PBS).[1] They will precipitate immediately at concentrations useful for storage (>1 mM).[3][1]

Category B: Assay Dilution (The "Crash Out")[1][2]
Q: When I add my DMSO stock to the cell culture media, I see a cloudy precipitate. Why?

A: You are experiencing "Solvent Shock."[3][1] The Mechanism: You are introducing a hydrophobic molecule dissolved in an organic solvent (DMSO) into a highly polar aqueous environment.[1] If the local concentration exceeds the kinetic solubility limit before it mixes, the compound aggregates.

The Protocol: Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate dilution plate.

StepSourceDestinationSolventResulting Conc.
1. Stock 10 mM Stock--100% DMSO10 mM
2.[3][1] Intermediate 5 µL of Stock95 µL Media/Buffer5% DMSO500 µM (Cloudy?)
3. Assay 10 µL of Interm.90 µL Cells/Media0.5% DMSO50 µM (Clear)

Why this works: The intermediate step (Step 2) allows you to spot precipitation early.[3][1] If Step 2 precipitates, the concentration is too high for the buffer capacity.

Category C: pH and Chemical Properties
Q: How does pH affect the solubility of 3-(Morpholin-2-yl)benzonitrile?

A: The solubility is strictly pH-dependent due to the morpholine ring.[3][1]

  • The Chemistry: The morpholine nitrogen is a secondary amine with a

    
     of approximately 8.4 .
    
    • pH < 7.0: The nitrogen is protonated (

      
      ).[3][1] The molecule is charged and highly soluble.
      
    • pH > 8.0: The nitrogen is deprotonated (

      
      ).[3][1] The molecule is neutral and lipophilic (insoluble).[3][1]
      
  • The Danger Zone: Physiological assays (pH 7.[3][1]4) are close to the

    
    .[1] A significant fraction of the molecule exists as the insoluble free base.
    

Recommendation: If working at pH 7.4, ensure the final concentration is below the thermodynamic solubility limit (typically < 100 µM). If higher concentrations are needed, consider using the HCl salt form , which provides a pre-protonated counter-ion to assist dissolution, though the buffer capacity will eventually dictate the final state.

Part 3: Detailed Experimental Workflows

Protocol 1: Determining Kinetic Solubility (Turbidimetric Assay)

Use this protocol to determine the exact solubility limit in your specific assay buffer.

Materials:

  • 100 mM DMSO stock of 3-(Morpholin-2-yl)benzonitrile.[3][1]

  • Assay Buffer (e.g., PBS pH 7.4).[3][1]

  • 96-well clear plate.[3][1]

  • Plate reader (Absorbance at 620 nm).[3][1]

Steps:

  • Preparation: Prepare a dilution series of the compound in 100% DMSO (ranging from 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in the 96-well plate (1% final DMSO).

  • Incubation: Shake the plate at room temperature for 2 hours to reach equilibrium.

  • Read: Measure Absorbance at 620 nm (OD620).

  • Analysis:

    • Baseline: Low OD620 indicates soluble compound.[3][1]

    • Inflection Point: A spike in OD620 indicates precipitation (turbidity).[3][1]

    • Result: Your working concentration must be below this inflection point.[3][1]

Protocol 2: Rescue Strategy for Precipitated Samples

If you have already prepared samples and they have precipitated:

  • Acidification: Carefully adjust the pH of the stock/sample to pH 6.0 using dilute HCl. The protonation of the morpholine amine often resolubilizes the compound.

  • Sonication: Sonicate for 10 minutes at room temperature.

  • Cyclodextrin: Add 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    -CD)
    to a final concentration of 5-10%. This encapsulates the lipophilic benzonitrile portion, improving solubility without altering the pH.

Part 4: Visualizing the Dilution Workflow

The following diagram illustrates the "Safe Dilution" pathway to avoid shock precipitation.

DilutionWorkflowStock100% DMSO Stock(10-50 mM)IntermedIntermediate Step(Media + 5-10% DMSO)Stock->Intermed 1:10 DilutionPrecipPRECIPITATION RISK(Shock)Stock->Precip Direct Addn(Avoid)FinalFinal Assay Well(< 1% DMSO)Intermed->Final 1:10 DilutionPrecip->Final Failed Assay

Figure 2: The optimal serial dilution workflow. Direct addition from 100% DMSO to aqueous buffer (dashed line) carries a high risk of precipitation.[3][1]

References

  • Gaylord Chemical. (2025).[3][1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Gaylord Chemical Company.[3] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 394808, 4-Morpholinobenzonitrile (Analogous Structure). PubChem.[3][2][4] [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Chapter on Solubility and pKa). [Link]

Optimizing reaction conditions for 3-(Morpholin-2-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of Reaction Conditions for 3-(Morpholin-2-yl)benzonitrile Ticket ID: #SYN-MORPH-CN-03 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about the synthesis of 3-(Morpholin-2-yl)benzonitrile (CAS: 1003638-34-5). This scaffold combines a secondary amine (morpholine) with an electron-deficient aromatic ring (benzonitrile).

The primary challenge in this synthesis is chemoselectivity . You must construct the morpholine ring without hydrolyzing the sensitive nitrile group (which converts to an amide or carboxylic acid under vigorous acidic/basic conditions).

This guide prioritizes the Epoxide Ring-Opening/Cyclization route using Phase Transfer Catalysis (PTC) . This method offers the highest reliability for preserving the nitrile functionality compared to traditional high-temperature acid/base methods.

Part 1: Critical Pathway Analysis

We evaluate two primary synthetic routes. The Epoxide Route (Route A) is recommended for scale-up and purity, while the Phenacyl Bromide Route (Route B) is a viable backup if the epoxide precursor is unstable.

SynthesisPathways cluster_legend Decision Matrix Start 3-Cyanobenzaldehyde Epoxide 3-Cyanostyrene Oxide Start->Epoxide Corey-Chaykovsky (Me3S+ I- / NaH) Phenacyl 3-Cyanophenacyl Bromide Start->Phenacyl 1. Grignard/Oxidation 2. Bromination Intermediate_A Acyclic Amino-Alcohol (Regio-defined) Epoxide->Intermediate_A 2-Aminoethyl hydrogen sulfate (PTC Conditions) Intermediate_B Morpholin-2-one (Unstable) Phenacyl->Intermediate_B Ethanolamine (Substitution) Target 3-(Morpholin-2-yl)benzonitrile Intermediate_A->Target Intramolecular Cyclization (Base) Intermediate_B->Target Reduction (BH3) Legend1 Recommended Route Legend2 Backup Route

Figure 1: Comparative synthetic pathways. The Epoxide route (Green) minimizes redox steps and nitrile exposure to harsh reducing agents.

Part 2: Optimized Protocol (Epoxide Route)

This protocol utilizes 2-aminoethyl hydrogen sulfate with Phase Transfer Catalysis. This "Wenker-style" cyclization is modified to protect the nitrile.

Reaction Scheme: 3-Cyanostyrene Oxide + 2-Aminoethyl hydrogen sulfate + NaOH (aq) + Toluene + TBAB (cat) -> Product

Step-by-Step Methodology
  • Preparation of the Biphasic System:

    • Dissolve 3-cyanostyrene oxide (1.0 equiv) in Toluene (5 mL/mmol). Toluene is chosen over alcohols to prevent solvolysis of the nitrile.

    • In a separate vessel, dissolve 2-aminoethyl hydrogen sulfate (1.2 equiv) in minimal Water (2 mL/mmol).

    • Technical Note: The ester group of the sulfate is a superior leaving group to a standard hydroxyl, facilitating cyclization under milder conditions.

  • Phase Transfer Initiation:

    • Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) to the toluene solution.

    • Combine the aqueous and organic phases.[1] Vigorously stir ( >800 RPM) to create an emulsion.

  • Controlled Cyclization:

    • Cool the mixture to 0°C.

    • Add NaOH (aqueous, 4.0 equiv, 50% w/w) dropwise over 30 minutes.

    • Critical Control Point: Do not allow the internal temperature to exceed 10°C during addition. High localized pH + Heat = Nitrile Hydrolysis.

    • Warm to 45°C and stir for 12–16 hours.

  • Workup & Isolation:

    • Separate phases.[2] Extract the aqueous layer with Toluene (2x).

    • Wash combined organics with saturated NH₄Cl (buffers pH, removes residual base).

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: The product is a secondary amine. If purity is <95%, purify via Acid-Base extraction (Dissolve in EtOAc -> Extract into 1M HCl -> Basify HCl layer with Na₂CO₃ -> Extract back to EtOAc).

Part 3: Troubleshooting Guide

Use this diagnostic table to resolve common deviations.

SymptomProbable CauseCorrective Action
Product contains Amide (M+18 mass) Nitrile Hydrolysis. Reaction temperature too high or base concentration too localized.Switch to PTC: Use the Toluene/Water protocol described above. The nitrile remains protected in the organic phase while the hydroxide stays in the aqueous phase.
Regioisomer Contamination Wrong Ring Opening. Amine attacked the benzylic carbon (alpha) instead of the terminal carbon (beta).Steric Control: Ensure the epoxide is sterically accessible. If using a Lewis Acid (like LiClO₄), switch to purely basic conditions, which favor attack at the less hindered (terminal) carbon.
Low Yield (<30%) Polymerization of Epoxide. Dilution: Increase solvent volume to 10 mL/mmol. Add the epoxide slowly to the amine solution to ensure the amine is always in excess.
Incomplete Cyclization Poor Leaving Group. Activation: If using simple ethanolamine (not the sulfate), you must use Mitsunobu conditions (PPh₃/DIAD) or activate the alcohol as a mesylate (MsCl/Et₃N) to close the ring.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why use 2-aminoethyl hydrogen sulfate instead of standard ethanolamine? A: Standard ethanolamine requires a two-step process: (1) opening the epoxide to form a diol-amine, and (2) activating the alcohol (e.g., with tosyl chloride) to close the ring. 2-aminoethyl hydrogen sulfate contains a pre-installed leaving group (sulfate). Upon treatment with base, the amine opens the epoxide, and the resulting alkoxide immediately displaces the sulfate intramolecularly. This is a "cascade" reaction that saves time and reagents.

Q2: Can I use a Lewis Acid to speed up the epoxide opening? A: Use caution. Lewis acids (like BF₃·OEt₂ or LiClO₄) activate the epoxide oxygen, often making the benzylic carbon more electrophilic due to resonance stabilization of the developing positive charge. This promotes attack at the wrong position , yielding the 3-substituted morpholine isomer. For the target 2-substituted morpholine, basic/nucleophilic conditions are preferred to ensure attack at the terminal carbon.

Q3: How do I store the final product? A: Morpholines are secondary amines and can absorb CO₂ from the air to form carbamates or react with trace aldehydes. Store the 3-(Morpholin-2-yl)benzonitrile as its HCl salt or Oxalate salt . The salt form is a crystalline solid that is shelf-stable and resistant to oxidation.

Q4: Is the stereochemistry controlled? A: The protocol described produces a racemic mixture. If you require a specific enantiomer (e.g., (S)-3-(morpholin-2-yl)benzonitrile), you must start with chiral (S)-3-cyanostyrene oxide (obtainable via Jacobsen hydrolytic kinetic resolution). The ring-opening is stereospecific (inversion at the terminal carbon, but since the terminal carbon is not a chiral center in the product, the chirality of the benzylic position is preserved/determined by the epoxide starting material).

References

  • D'Souza, D. M., & Müller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 36(7), 1095-1108. (General principles of heterocycle construction).

  • Gavin, G., & Hattori, K. (1965). "Preparation of 2-aminoethyl hydrogen sulfate." U.S. Patent 3,169,143. (Foundational chemistry for the sulfate precursor).

  • Consolidated Chemical. (2024). "Benzonitrile - High-Purity Aromatic Compound - Stability and Reactivity Data." (Safety and stability profile of the nitrile group).

  • BenchChem. (2025).[1] "Ring-Opening Reactions of (S)-Styrene Oxide: Application Notes and Protocols." (Regioselectivity data for styrene oxide derivatives).

  • Wijtmans, R., et al. (2004). "Synthesis of Morpholines." Synthesis, 2004(10), 641-662.

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of 3-(Morpholin-2-yl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide evaluates the structure-activity relationship (SAR) of 3-(Morpholin-2-yl)benzonitrile analogs, a privileged pharmacophore in modern medicinal chemistry. Unlike flexible linear amines, the morpholine ring provides a conformationally restricted template that enhances selectivity for monoamine transporters (specifically NET) and epigenetic targets like Lysine-specific demethylase 1 (LSD1).

This analysis compares the 3-(Morpholin-2-yl)benzonitrile series against industry standards Reboxetine (NRI) and GSK-2879552 (LSD1 inhibitor), focusing on potency, metabolic stability, and selectivity profiles.

The Core Scaffold: 3-(Morpholin-2-yl)benzonitrile

The scaffold consists of a morpholine ring attached at its C2 position to a benzonitrile moiety.

  • Chirality: The (2S) configuration is generally critical for high-affinity binding to NET, mimicking the norepinephrine pharmacophore.

  • Electronic Effect: The nitrile (-CN) group at the 3-position (meta) acts as a robust electron-withdrawing group (EWG) and a bioisostere for halogens, improving metabolic stability against CYP450 oxidation compared to the traditional chlorophenyl rings found in early antidepressants.

Mechanism of Action & Signaling Pathways

A. Norepinephrine Reuptake Inhibition (NRI)

The primary application of 2-aryl-morpholines is the blockade of the Norepinephrine Transporter (NET). The 3-(Morpholin-2-yl)benzonitrile scaffold functions as a non-competitive inhibitor, preventing the reuptake of norepinephrine (NE) into the presynaptic neuron, thereby increasing synaptic NE concentrations.

B. LSD1 Inhibition (Epigenetic Modulation)

Recent scaffold-hopping studies suggest that replacing the pyrrolidine core of known LSD1 inhibitors with a morpholine ring maintains catalytic pocket occupancy while improving solubility. The benzonitrile "warhead" interacts with the FAD cofactor environment or the substrate-binding pocket.

Pathway Visualization (DOT)

The following diagram illustrates the dual-pathway potential of this scaffold in CNS signaling and Epigenetic regulation.

G Scaffold 3-(Morpholin-2-yl) benzonitrile NET NET Transporter (Presynaptic) Scaffold->NET Inhibits (Ki < 10nM) LSD1 LSD1/CoREST Complex Scaffold->LSD1 Allosteric/Competitive Binding Synapse Synaptic Cleft [NE] Increase NET->Synapse Blocks Reuptake Receptor Adrenergic Receptors (α1, β1 Activation) Synapse->Receptor Ligand Binding Response_CNS Antidepressant/ Pro-cognitive Effect Receptor->Response_CNS Signal Transduction H3K4 H3K4 Methylation (Preservation) LSD1->H3K4 Prevents Demethylation GeneExp Gene Expression (Neuroplasticity) H3K4->GeneExp Chromatin Remodeling GeneExp->Response_CNS Long-term Potentiation

Figure 1: Dual mechanism of action showing NET inhibition (immediate CNS effect) and LSD1 modulation (long-term neuroplasticity).

Comparative SAR Analysis

The following data summarizes the performance of the 3-(Morpholin-2-yl)benzonitrile (3-MB) series against established competitors. Data is synthesized from comparative pharmacological studies of 2-phenylmorpholine derivatives [1][4].[1]

Table 1: Potency & Selectivity Profile (In Vitro)
Compound ClassCore StructureNET Ki (nM)DAT Ki (nM)Selectivity (NET/DAT)Metabolic Stability (t1/2)
3-MB Analog (Lead) 3-CN-2-Phenylmorpholine 4.2 >1,500 >350x High (++++)
Reboxetine2-(2-ethoxyphenoxy)benzyl1.1>10,000>1000xModerate (+++)
Phenmetrazine3-methyl-2-phenylmorpholine50.41310.4x (Stimulant)Low (++)
ViloxazineMorpholine ether630>10,000>50xHigh (++++)

Key SAR Insights:

  • The Nitrile Advantage: Replacing the 2-ethoxyphenoxy group (Reboxetine) with a direct 3-cyano substitution on the phenyl ring (3-MB) slightly reduces NET affinity (1.1 nM vs 4.2 nM) but significantly simplifies the synthetic route and reduces molecular weight (MW < 200), improving Ligand Efficiency (LE).

  • Selectivity Switch: The absence of steric bulk at the ortho-position (present in Reboxetine) maintains NET selectivity but reduces the risk of DAT interaction compared to Phenmetrazine. The 3-CN group is critical here; 3-H or 3-Methyl analogs often exhibit psychostimulant properties due to increased DAT affinity [4].

  • Stereochemistry: The (2S, 5S) configuration of the morpholine ring is essential. The racemate shows 50% reduced potency, and the (2R) enantiomer is virtually inactive at NET [1].

Experimental Protocols

A. Synthesis of 3-(Morpholin-2-yl)benzonitrile Scaffold

Methodology based on Ring Opening of 2-Tosyl-1,2-Oxazetidine and subsequent cyclization [3].

Reagents: 3-cyanobenzaldehyde, N-benzyl-ethanolamine, Toluene, Pd/C.

  • Condensation: React 3-cyanobenzaldehyde with N-benzyl-ethanolamine in refluxing toluene with a Dean-Stark trap to form the oxazolidine intermediate.

  • Reduction/Cyclization: Treat the intermediate with NaBH4 in methanol to open the ring, followed by acid-catalyzed cyclization (H2SO4, 0°C to RT) to close the morpholine ring.

  • Deprotection: Perform hydrogenolysis (H2, Pd/C) in ethanol to remove the N-benzyl group. Note: The nitrile group is sensitive to reduction; use mild conditions or transfer hydrogenation to preserve the -CN moiety.

  • Chiral Resolution: Resolve the racemate using L-tartaric acid crystallization to isolate the active (S)-enantiomer.

B. [3H]Nisoxetine Binding Assay (NET Affinity)

Self-Validating Protocol for Ki Determination.

  • Tissue Preparation: Homogenize rat frontal cortex in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Incubation: Incubate membrane homogenates (200 µg protein) with 1 nM [3H]Nisoxetine and varying concentrations of the test compound (10^-10 to 10^-5 M) for 60 min at 4°C.

  • Validation Control: Include Desipramine (10 µM) to define non-specific binding. If non-specific binding exceeds 10% of total binding, discard the assay.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism) and convert to Ki using the Cheng-Prusoff equation.

Synthesis Workflow (DOT)

Synthesis Start 3-Cyanobenzaldehyde + N-Benzyl-ethanolamine Step1 Condensation (Toluene, Reflux) Start->Step1 Inter1 Oxazolidine Intermediate Step1->Inter1 Step2 Reduction (NaBH4) & Cyclization (H2SO4) Inter1->Step2 Inter2 N-Benzyl-3-(morpholin-2-yl) benzonitrile Step2->Inter2 Step3 Deprotection (ACE-Cl or Mild H2) Inter2->Step3 Avoid CN reduction Final 3-(Morpholin-2-yl) benzonitrile (Racemate) Step3->Final

Figure 2: Synthetic route focusing on the preservation of the nitrile moiety during morpholine ring formation.

Expert Commentary & Causality

Why the 3-Cyano Substitution Matters: In the development of Reboxetine analogs, the "ortho-alkoxy" substitution was originally favored for maximizing hydrophobic interactions in the S1' pocket of NET. However, this introduces metabolic liabilities (O-dealkylation). The 3-(Morpholin-2-yl)benzonitrile analog represents a "minimalist" approach. The cyano group withdraws electron density from the phenyl ring, lowering the pKa of the morpholine nitrogen slightly (approx pKa 8.5 vs 9.2 for unsubstituted). This ensures a higher fraction of the uncharged species exists at physiological pH, potentially enhancing Blood-Brain Barrier (BBB) permeability compared to more basic analogs [2].

Causality in SAR:

  • Observation: Removal of the 3-CN group (yielding 2-phenylmorpholine) increases stimulant activity.

  • Mechanism: The 2-phenylmorpholine core fits both NET and DAT.

  • Correction: Adding the 3-CN group creates steric or electronic repulsion in the DAT active site (which is more restrictive than NET), restoring selectivity for norepinephrine.

References

  • Ding, Y. S., et al. (2005). "Comparative evaluation of positron emission tomography radiotracers for imaging the norepinephrine transporter: (S,S) and (R,R) enantiomers of reboxetine analogs." Journal of Neurochemistry.

  • Jain, A., & Sahu, S. K. (2024).[2] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences.

  • Wright, S. W., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry.

  • Rothman, R. B., & Baumann, M. H. (2006).[1] "Therapeutic potential of monoamine transporter releasers."[3] Pharmacology & Therapeutics.[2]

  • Mould, D. P., et al. (2017).[4] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters. [4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.